molecular formula C28H25ClN2O6 B2825940 N-(4-chlorophenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 872198-82-8

N-(4-chlorophenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2825940
CAS No.: 872198-82-8
M. Wt: 520.97
InChI Key: GIMCTVFPXAPFHP-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic small molecule characterized by a quinolinone core substituted with a 4-ethoxybenzoyl group at position 3 and a 4-chlorophenylacetamide moiety at position 1. The molecule features methoxy groups at positions 6 and 7 of the quinolinone scaffold, which contribute to its electron-rich aromatic system.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25ClN2O6/c1-4-37-20-11-5-17(6-12-20)27(33)22-15-31(16-26(32)30-19-9-7-18(29)8-10-19)23-14-25(36-3)24(35-2)13-21(23)28(22)34/h5-15H,4,16H2,1-3H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIMCTVFPXAPFHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base.

    Introduction of the Chlorophenyl Group: This step involves the nucleophilic substitution reaction of the quinoline derivative with 4-chlorophenylamine.

    Attachment of the Ethoxybenzoyl Moiety: This is typically done through an acylation reaction using 4-ethoxybenzoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives with hydroxyl or amine groups.

    Substitution: Substituted quinoline derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

N-(4-chlorophenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications in Key Analogs

The target compound belongs to a family of N-substituted 2-arylacetamides with variations in substituents on the phenyl rings. Below is a comparison of key analogs:

Compound Name Substituents (Quinolinone Core) Amide Substituent (N-linked) Molecular Weight Key Structural Features
Target Compound 4-Ethoxybenzoyl, 6,7-dimethoxy 4-Chlorophenyl ~528.94* Chlorine (electron-withdrawing) enhances lipophilicity and metabolic stability .
2-[3-(4-Ethoxybenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide (BA98991) 4-Ethoxybenzoyl, 6,7-dimethoxy 4-Fluorophenyl 504.51 Fluorine substitution improves bioavailability via enhanced hydrogen bonding .
2-[3-(4-Chlorobenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide (RN 866808-45-9) 4-Chlorobenzoyl, 6,7-dimethoxy 2,4-Dimethoxyphenyl ~535.94* Methoxy groups increase solubility but reduce membrane permeability .
2-[3-(4-Chlorobenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide (BA98968) 4-Chlorobenzoyl, 6,7-dimethoxy 4-Methoxyphenyl 506.93 Methoxy substituent enhances π-π stacking but may lower metabolic stability .

*Calculated based on molecular formulas from evidence.

Key Research Findings

Electronic and Steric Effects
  • Chlorine vs.
  • Methoxy Groups: The 6,7-dimethoxy substituents stabilize the quinolinone core through intramolecular hydrogen bonding, as observed in crystallographic studies of related N-arylacetamides .

Pharmacological Implications

  • Target Compound : The 4-chlorophenyl and 4-ethoxybenzoyl groups synergistically enhance affinity for hydrophobic binding pockets, as seen in homology models of related acetamides .
  • Metabolism : Chlorine’s electron-withdrawing effect may slow oxidative metabolism compared to methoxy-substituted analogs, improving half-life .

Biological Activity

N-(4-chlorophenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, anti-inflammatory, and enzyme inhibitory activities.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a quinoline core, which is known for its diverse biological activities. The presence of the 4-chlorophenyl and 4-ethoxybenzoyl moieties contributes to its pharmacological profile.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit notable antibacterial properties. For instance, derivatives containing the quinoline structure have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism of action is believed to involve interference with bacterial cell wall synthesis and protein function.

Bacterial Strain Activity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other tested strainsWeak to Moderate

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities. Notably, it has shown significant inhibition against acetylcholinesterase (AChE) and urease enzymes. The IC50 values for various synthesized derivatives indicate strong potential as therapeutic agents:

Compound IC50 (µM)
Compound 7l2.14 ± 0.003
Compound 7m0.63 ± 0.001
Compound 7n2.17 ± 0.006
Compound 7o1.13 ± 0.003
Compound 7p1.21 ± 0.005
Thiourea (control)21.25 ± 0.15

These results suggest that the synthesized compounds could serve as effective urease inhibitors, which are valuable in treating conditions like urinary tract infections and kidney stones .

Case Studies

In a study evaluating the pharmacological potential of various quinoline derivatives, this compound was highlighted for its superior antibacterial and enzyme inhibition properties compared to other tested compounds . The study utilized docking simulations to elucidate the binding interactions with target enzymes, further supporting the compound's therapeutic potential.

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